Chiral Purity Verification: Opposite Optical Rotation Signatures of D- and L-Isoglutamine Benzyl Ester HCl
The D‑isomer exhibits a specific optical rotation [α]D²⁰ = -16.0 to -18.5° (c=1, MeOH). In direct comparison, the L‑enantiomer (L‑isoglutamine benzyl ester HCl, CAS 63091-89-4) shows [α]D²⁰ = +16.5 ± 2° (c=1, MeOH) . This opposite sign and similar absolute magnitude allow unambiguous enantiomeric identification and quantitation during incoming QC or after synthetic steps.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]D²⁰ = -16.0 to -18.5° |
| Comparator Or Baseline | L-Isoglutamine benzyl ester HCl: [α]D²⁰ = +16.5 ± 2° |
| Quantified Difference | Opposite sign; magnitude difference ~2.5–4.5° |
| Conditions | c=1 in MeOH, 20°C, sodium D-line |
Why This Matters
Enables definitive confirmation of chiral identity and prevents erroneous use of the L‑enantiomer, which would abolish the desired biological activity in downstream MDP analogues.
